1-Benzyl-3-bromo-5-(bromomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-bromo-5-(bromomethyl)benzene is an organic compound characterized by a benzene ring substituted with a benzyl group, a bromine atom, and a bromomethyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromo-5-(bromomethyl)benzene can be synthesized through a multi-step process involving the bromination of benzyl-substituted benzene derivatives. The typical synthetic route includes:
Bromination of Benzylbenzene: Benzylbenzene is treated with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to introduce bromine atoms at specific positions on the benzene ring.
Bromomethylation: The brominated intermediate is further reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-bromo-5-(bromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzyl alcohols or reduced to form benzyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is commonly used to facilitate substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Amines, ethers, and thioethers.
Oxidation Products: Benzyl alcohols and carboxylic acids.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-Benzyl-3-bromo-5-(bromomethyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromo-5-(bromomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The benzyl group can stabilize intermediates through resonance, enhancing the compound’s reactivity in various chemical transformations .
Comparison with Similar Compounds
1-Benzyl-4-bromobenzene: Similar structure but with bromine at the para position.
Benzyl bromide: Lacks additional bromine and benzyl groups.
1,3,5-Tris(bromomethyl)benzene: Contains three bromomethyl groups around the benzene ring.
Uniqueness: 1-Benzyl-3-bromo-5-(bromomethyl)benzene is unique due to the presence of both benzyl and bromomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H12Br2 |
---|---|
Molecular Weight |
340.05 g/mol |
IUPAC Name |
1-benzyl-3-bromo-5-(bromomethyl)benzene |
InChI |
InChI=1S/C14H12Br2/c15-10-13-7-12(8-14(16)9-13)6-11-4-2-1-3-5-11/h1-5,7-9H,6,10H2 |
InChI Key |
BFYGGWFFDYWUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.